D-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

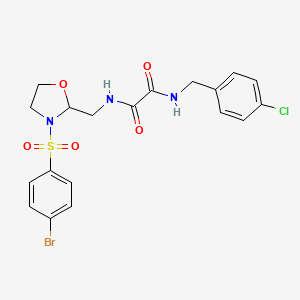

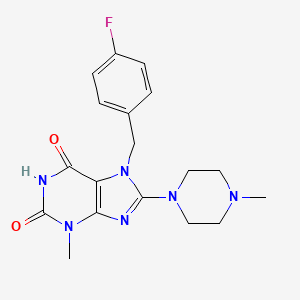

“D-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester” is a heterocyclic organic compound . Its IUPAC name is methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride . It has a molecular weight of 225.72 and a molecular formula of C9H19NO3·HCl .

Molecular Structure Analysis

The molecular structure of “D-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester” is characterized by the presence of a threonine molecule that has been modified with the addition of a 1,1-dimethylethyl ester group . The canonical SMILES representation of the molecule is CC(C(C(=O)OC)N)OC©©C.Cl .Physical And Chemical Properties Analysis

“D-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester” has a molecular weight of 251.16 g/mol . It has a XLogP3-AA value of 2.6, indicating its relative hydrophobicity . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass and monoisotopic mass are 251.04979827 g/mol . It has a topological polar surface area of 58 Ų .科学的研究の応用

Dynamic Kinetic Resolution for Asymmetric Synthesis

Dynamic kinetic resolution of α-bromo esters, mediated by L-threonine derivatives, represents an innovative approach in asymmetric synthesis. This technique involves the nucleophilic substitution of α-bromo phenylacetic acid with various amine nucleophiles, facilitated by L-threonine isopropyl ester. The process yields α-amino esters, demonstrating L-threonine's potential as a chiral auxiliary in synthesizing enantiomerically enriched compounds (Kim et al., 2014).

Improved Carboxylic Acid Protection Methods

Research on 1,1-Dimethylallyl (DMA) esters of N-protected amino acids, including L-threonine derivatives, highlights advancements in protecting carboxylic acids. This method, using prenyldimethylsulfonium tetrafluroborate and CuBr catalysis, provides a safer and more efficient route to synthesize DMA esters, compared to traditional methods. These esters serve as valuable intermediates in organic synthesis, offering insights into the utility of L-threonine derivatives in synthesizing complex molecules (Sedighi et al., 2006).

Diastereoselective Addition in Synthesis

The study on diastereoselective addition of dimethyl thiophosphite to imines derived from L-threonine demonstrates the role of L-threonine derivatives in synthesizing alpha-aminophosphonothionates. These reactions provide insights into the influence of chiral auxiliary groups on the selectivity and yield of synthesized compounds, contributing to the development of methodologies for creating enantioselective substances (Tongcharoensirikul et al., 2004).

特性

IUPAC Name |

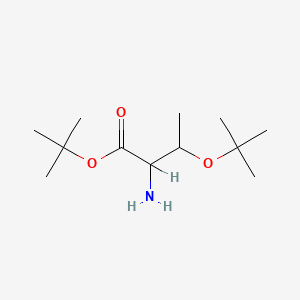

tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO3/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7/h8-9H,13H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDIUNOGUIAFLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2411789.png)

![6-Cyclopropyl-2-[[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2411791.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B2411797.png)

![N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2411798.png)

![4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2411799.png)